2-Methoxy-1-(oxan-3-yl)ethan-1-one
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Description
2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Catalytic Applications
- Palladium(II) complexes with ligands related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used as catalysts for methoxycarbonylation of olefins, producing esters. This demonstrates the compound's relevance in catalytic processes involving higher olefins (Zulu et al., 2020).
Chemical Interactions and Stability
- Infrared spectroscopic studies of compounds similar to this compound show evidence of intramolecular interactions, such as CH···O interaction, influencing molecular stability and structure (Yoshida, 1997).
- Conformational stabilities and intramolecular interactions in compounds like this compound are studied using infrared spectroscopy and density functional calculations, revealing insights into molecular structure and stability (Harada et al., 2002).
Chemical Synthesis
- Compounds similar to this compound are used in the synthesis of specific chemical structures, such as 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, demonstrating the compound's utility in complex chemical syntheses (Sherekar et al., 2021).
Molecular Design and Selective Extractions
- Designing molecules with frameworks similar to this compound for selective extraction of specific ions, such as lead(II), showcases the compound's potential in targeted extraction processes (Hayashita et al., 1999).
Oxidation Processes
- Methane and ethane oxidation studies involving compounds related to this compound provide insights into selective oxidation processes, contributing to understanding of organic compound oxidation dynamics (Sen et al., 1994).
properties
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNPIKTSHHCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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